

A Comparative Guide to the Specificity of Tie2 Kinase Inhibitor 3

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Compound of Interest		
Compound Name:	Tie2 kinase inhibitor 3	
Cat. No.:	B15623828	Get Quote

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This guide provides an objective comparison of the kinase specificity of "**Tie2 kinase inhibitor 3**" against other known Tie2 inhibitors. The information is compiled from publicly available experimental data to assist researchers in selecting the most appropriate tool compound for their studies of Tie2 signaling in angiogenesis, vascular biology, and oncology.

Introduction to Tie2 Kinase and Its Inhibition

The TEK receptor tyrosine kinase (Tie2) is a critical regulator of vascular development, stability, and homeostasis. Its signaling pathway, primarily activated by angiopoietin-1 (Ang-1), plays a crucial role in maintaining endothelial cell quiescence and vessel integrity. Dysregulation of the Tie2 pathway is implicated in various pathological conditions, including tumor angiogenesis and vascular malformations, making it an attractive target for therapeutic intervention. Small molecule inhibitors targeting the ATP-binding site of the Tie2 kinase domain have emerged as valuable tools for both basic research and clinical development. This guide focuses on the specificity profile of "Tie2 kinase inhibitor 3" in comparison to other widely used Tie2 inhibitors.

Biochemical Kinase Specificity Profiles

The specificity of a kinase inhibitor is paramount to ensure that its observed biological effects are attributable to the inhibition of the intended target. Kinome-wide profiling, often performed using binding assays like KINOMEscan™, provides a comprehensive overview of an inhibitor's



interactions with a large panel of human kinases. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating tighter binding.

While a comprehensive KINOMEscan[™] profile for **Tie2 kinase inhibitor 3** is not publicly available, its potent inhibition of Tie2 is established with an IC50 of 30 nM. To provide a comparative context, we present the available kinase selectivity data for several alternative Tie2 inhibitors.

Table 1: Biochemical Kinase Selectivity of Tie2 Inhibitors (Kd in nM)

Kinase Target	Tie2 kinase inhibitor 3 (IC50)	Rebastinib (Kd)	Regorafenib (Kd)	Pexmetinib (IC50)
Tie2	30	~1.2	290	1
VEGFR1	Data not available	Data		

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